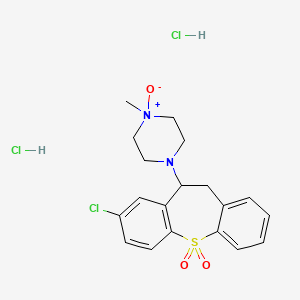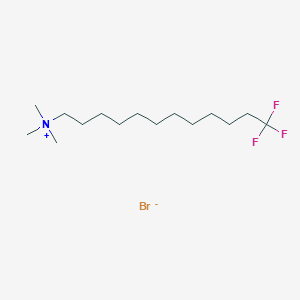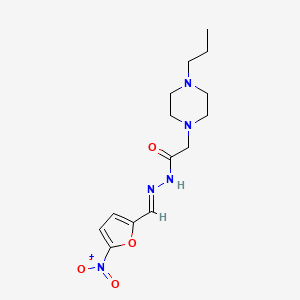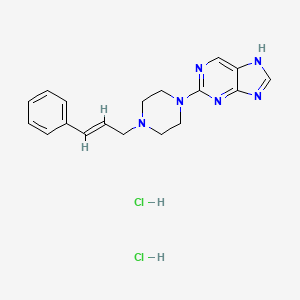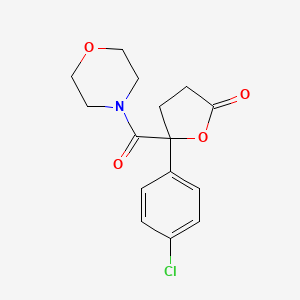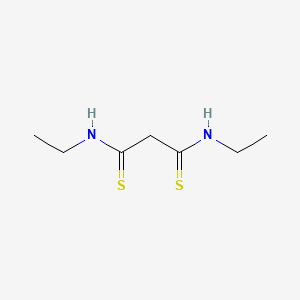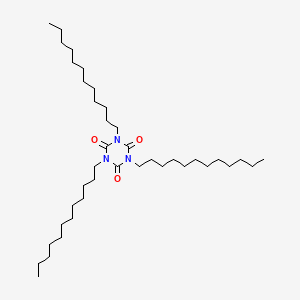
Indium--palladium (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium–palladium (1/2) is a bimetallic compound composed of indium and palladium in a 1:2 ratioIndium, a post-transition metal, and palladium, a noble metal, combine to form a compound that exhibits enhanced catalytic activity and stability compared to their monometallic counterparts .
Vorbereitungsmethoden
The preparation of indium–palladium (1/2) can be achieved through several synthetic routes:
Co-precipitation Method: This involves the simultaneous precipitation of indium and palladium salts from a solution, followed by reduction to form the bimetallic compound.
Incipient Wetness Impregnation: This technique involves impregnating a support material with a solution of indium and palladium salts, followed by drying and reduction.
Industrial production methods often involve the use of high-throughput techniques to ensure consistent quality and yield. These methods may include spray deposition and chemical vapor deposition .
Analyse Chemischer Reaktionen
Indium–palladium (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form indium and palladium oxides.
Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: Indium–palladium (1/2) can participate in substitution reactions, where one of the metals is replaced by another metal or ligand.
Common reagents used in these reactions include hydrogen, oxygen, and various organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Indium–palladium (1/2) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which indium–palladium (1/2) exerts its effects involves several key steps:
Hydrogen Activation: Palladium atoms in the compound facilitate the activation of hydrogen molecules, which is crucial for hydrogenation reactions.
Electron Transfer: The compound can facilitate electron transfer processes, which are essential for various redox reactions.
Surface Interaction: The unique surface properties of indium–palladium (1/2) allow it to interact effectively with reactant molecules, enhancing catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Indium–palladium (1/2) can be compared with other bimetallic compounds such as:
Indium–platinum (1/2): Similar to indium–palladium (1/2), this compound also exhibits high catalytic activity but may differ in terms of stability and selectivity.
Palladium–copper (1/2): This compound is another example of a bimetallic catalyst, often used in cross-coupling reactions.
The uniqueness of indium–palladium (1/2) lies in its ability to combine the properties of both indium and palladium, resulting in a compound with enhanced catalytic performance and stability .
Eigenschaften
CAS-Nummer |
37249-90-4 |
|---|---|
Molekularformel |
InPd2 |
Molekulargewicht |
327.7 g/mol |
InChI |
InChI=1S/In.2Pd |
InChI-Schlüssel |
YYSQOUQLWYRVIT-UHFFFAOYSA-N |
Kanonische SMILES |
[Pd].[Pd].[In] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


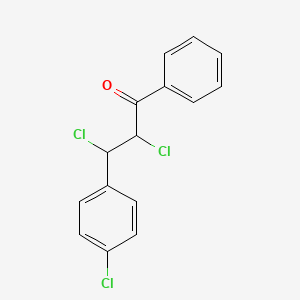
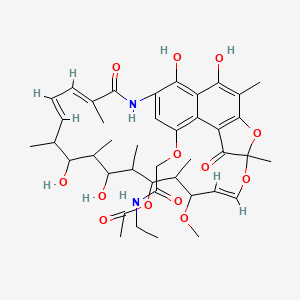
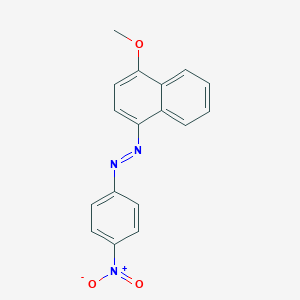

![2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14676365.png)
